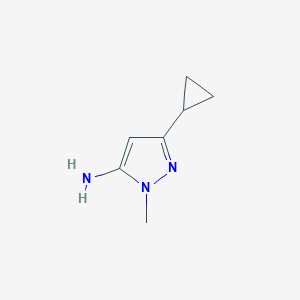

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWPIRLFHZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370673 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118430-74-3 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and summarizing key data for easy reference.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a cyclopropyl group and a methyl-substituted pyrazole core in this particular molecule suggests unique conformational and electronic properties that make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of aminopyrazoles have been explored for their potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-3-cyclopropyl-1-methyl-pyrazole | |

| CAS Number | 118430-74-3 | [] |

| Molecular Formula | C₇H₁₁N₃ | [] |

| Molecular Weight | 137.18 g/mol | [] |

| Melting Point | 123-126 °C | [] |

| Boiling Point | 299.2 °C at 760 mmHg | [] |

| Density | 1.37 g/cm³ | [] |

Note: Some physical properties may be predicted or based on closely related analogs.

Spectroscopic Data

| Mass Spectrometry Data for 3-cyclopropyl-1H-pyrazol-5-amine | |

| NIST Number | 342826 |

| Top Peak (m/z) | 123 |

| 2nd Highest Peak (m/z) | 80 |

| 3rd Highest Peak (m/z) | 39 |

Synthesis and Purification

General Synthetic Approach

The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound. For N-substituted 5-aminopyrazoles like the target compound, a substituted hydrazine is used as a starting material.

Representative Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

While a specific protocol for this compound is not detailed in the literature, the following procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, provides a representative experimental workflow.[3]

Reaction Scheme:

A representative synthesis of a 5-aminopyrazole.

Procedure:

-

Reaction Setup: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, placed in an oil bath, and charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[3]

-

Base Addition: 2 M NaOH (98.3 mL, 196.6 mmol) is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).[3]

-

Addition of Nitrile: 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added to the solution.[3]

-

Reflux: The flask is fitted with a reflux condenser, and the slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.[3]

-

Crystallization and Isolation: The resulting biphasic mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization. The mixture is then cooled to ambient temperature and subsequently in an ice-water bath for one hour.[3]

-

Filtration and Drying: The solid product is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at ambient temperature to yield the final product.[3]

Purification

Purification of 5-aminopyrazole derivatives can be achieved through recrystallization from an appropriate solvent system. For related compounds, purification by column chromatography over silica gel using a hexane:ethyl acetate eluent system has also been reported.

Reactivity

The 5-amino group of the pyrazole ring is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Introduction of alkyl groups at the amino nitrogen.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitutions.

These reactions allow for the synthesis of a diverse library of pyrazole derivatives with modified physicochemical and biological properties.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 5-aminopyrazole derivatives has shown significant potential in drug discovery.

Antiproliferative and Anticancer Activity

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in-vitro antiproliferative effects against breast cancer cell lines.[1] Some of these compounds exhibited interesting growth inhibitory effects.[1] The N-terminal pyrazole ring structure is believed to play a key role in this activity.[1]

Kinase Inhibition

Many pyrazole-containing compounds are known to be potent kinase inhibitors. For instance, AT9283, a pyrazole-benzimidazole derivative, is a multi-targeted kinase inhibitor that has been shown to inhibit Aurora A, Aurora B, JAKs, Abl, and Flt3.[4] A related compound was also found to inhibit Syk kinase, a key enzyme in the mast cell-mediated allergic response signaling cascade.[4]

Hypothesized Signaling Pathway Inhibition:

The following diagram illustrates a simplified, representative signaling pathway that could be targeted by pyrazole derivatives, based on the known activity of similar compounds as kinase inhibitors.

Hypothesized kinase inhibition by a pyrazole derivative.

Experimental Workflows

The development and characterization of novel this compound derivatives typically follow a structured workflow.

General workflow for the development of pyrazole-based compounds.

Conclusion

This compound represents a valuable building block in medicinal chemistry. Its unique structural features and the reactivity of the 5-amino group provide a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its potential in drug discovery. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the preparation of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by its cyclocondensation with methylhydrazine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a well-established route for 5-aminopyrazoles, which involves the reaction of a β-ketonitrile with a hydrazine derivative.[1] In this case, the synthesis proceeds via two main stages:

-

Stage 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile. This key precursor is synthesized from commercially available starting materials.

-

Stage 2: Cyclocondensation Reaction. 3-cyclopropyl-3-oxopropanenitrile is then reacted with methylhydrazine to form the target pyrazole ring system. This reaction is a classic example of pyrazole synthesis from 1,3-dicarbonyl equivalents.

This guide will provide detailed experimental procedures for each stage, along with a discussion on the regioselectivity of the cyclization step.

Experimental Protocols

Stage 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

The preparation of 3-cyclopropyl-3-oxopropanenitrile can be achieved through the acylation of a malonic acid derivative followed by decarboxylation. A reported method involves the reaction of monoethyl malonate with cyclopropanecarbonyl chloride.[2]

Reaction:

Detailed Protocol:

-

Preparation of the Malonate Dianion: To a stirred solution of monoethyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -70 °C under an inert atmosphere (e.g., nitrogen or argon), is added n-butyllithium (2.0 eq, as a solution in hexanes) dropwise, maintaining the temperature below -60 °C.

-

Acylation: The resulting suspension is warmed to 0 °C for 20 minutes and then re-cooled to -70 °C. Cyclopropanecarbonyl chloride (0.9 eq) is added dropwise, ensuring the temperature remains below -60 °C.

-

Work-up and Decarboxylation: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the careful addition of a solution of concentrated hydrochloric acid in water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-cyclopropyl-3-oxopropanenitrile.[2]

Stage 2: Synthesis of this compound

The formation of the pyrazole ring is achieved by the cyclocondensation of 3-cyclopropyl-3-oxopropanenitrile with methylhydrazine. The reaction of β-ketonitriles with hydrazines is a common and effective method for the synthesis of 5-aminopyrazoles.[1]

Reaction:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Addition of Reagents: Methylhydrazine (1.1 eq) is added to the solution, followed by a catalytic amount of a base, such as sodium ethoxide or triethylamine, to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Regioselectivity: The reaction of an unsymmetrical β-dicarbonyl compound (or its equivalent) with a substituted hydrazine can potentially lead to two regioisomers. In the case of 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine, the initial nucleophilic attack of the hydrazine can occur at either the ketone or the nitrile carbon. However, the reaction of β-ketonitriles with hydrazines generally proceeds with high regioselectivity to yield 5-aminopyrazoles.[1] The more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) is expected to attack the more electrophilic carbonyl carbon, leading to the formation of the desired 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine isomer.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 3-cyclopropyl-3-oxopropanenitrile

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Monoethyl malonate | C5H8O4 | 132.11 | Starting Material |

| n-Butyllithium | C4H9Li | 64.06 | Reagent |

| Cyclopropanecarbonyl chloride | C4H5ClO | 104.53 | Reagent |

| 3-cyclopropyl-3-oxopropanenitrile | C6H7NO | 109.13 | Product |

Table 2: Reactants and Products for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-cyclopropyl-3-oxopropanenitrile | C6H7NO | 109.13 | Starting Material |

| Methylhydrazine | CH6N2 | 46.07 | Reagent |

| This compound | C7H11N3 | 137.18 | Product |

Mandatory Visualizations

Synthesis Pathway of 3-cyclopropyl-3-oxopropanenitrile

Caption: Synthesis of the 3-cyclopropyl-3-oxopropanenitrile precursor.

Synthesis Pathway of this compound

References

"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" CAS number 118430-74-3

An In-Depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound identified by the CAS number 118430-74-3. This pyrazole derivative serves as a valuable research chemical and a versatile building block in medicinal chemistry and organic synthesis.[][2] Its unique structure, featuring a cyclopropyl group, makes it a significant scaffold for developing novel bioactive molecules.[3] This guide consolidates available data on its physicochemical properties, outlines key experimental protocols for its use and characterization, and explores its context within drug discovery, particularly in the development of therapies for allergic disorders and cancer.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 118430-74-3 | [][4][5] |

| Molecular Formula | C₇H₁₁N₃ | [][4] |

| Molecular Weight | 137.18 g/mol | [][4] |

| Melting Point | 123-126 °C | [][6] |

| Boiling Point | 299.2 °C at 760 mmHg | [][6] |

| Density | 1.37 g/cm³ | [] |

| Flash Point | 134.775 °C | [6] |

| Vapor Pressure | 0.00121 mmHg at 25°C | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | CN1C(=CC(=N1)C2CC2)N | [][4] |

| InChI | InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | [] |

| InChI Key | YWHWPIRLFHZSFS-UHFFFAOYSA-N | [][4] |

Biological and Medicinal Chemistry Context

This compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. The pyrazole scaffold is a well-established pharmacophore in drug discovery.

Application in Allergy and Inflammation Research

This compound has been used as a starting material for the synthesis of thiophene derivatives designed to treat or prevent disorders caused by Immunoglobulin E (IgE), such as allergies and type 1 hypersensitivity.[7] The mechanism involves modulating the interaction of IgE with its high-affinity receptor (FcεRI) on mast cells and basophils, which prevents the release of histamine and other inflammatory mediators responsible for allergic symptoms.[7]

Application in Oncology Research

Derivatives of structurally similar 5-amino pyrazoles have demonstrated potential as antiproliferative agents. For instance, novel derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells.[8] These studies suggest that the N-terminal pyrazole ring structure plays a crucial role in the observed antiproliferative activity, highlighting the potential of this chemical family in developing new chemotherapeutic agents.[8]

Experimental Protocols

Detailed methodologies are critical for the successful application and study of this compound. The following sections describe a documented synthetic application and general analytical methods for characterization.

Synthesis of a Thiourea Derivative

This protocol details the use of this compound as a reactant in the synthesis of a thiourea derivative, as documented in patent literature. This reaction is a key step in creating compounds for treating IgE-mediated disorders.[7]

Objective: To synthesize the thiourea derivative of this compound.

Materials:

-

This compound (2.50 g, 18.2 mmol)[7]

-

1,1'-Thiocarbonyldiimidazole (TCDI) (3.97 g, 20.0 mmol)[7]

-

Dichloromethane (DCM) (50 mL)[7]

-

Ethyl acetate (EtOAc)

-

Isohexane

-

Silica gel for flash column chromatography

Procedure:

-

Dissolve this compound (2.50 g) in DCM (50 mL) under a nitrogen atmosphere.[7]

-

Add 1,1'-Thiocarbonyldiimidazole (3.97 g) to the solution.[7]

-

Stir the reaction mixture at room temperature for 64 hours.[7]

-

Concentrate the crude reaction mixture in vacuo to yield a yellow solid.[7]

-

Purify the solid using flash column chromatography on silica gel.[7]

-

Elute the product using a gradient of 20% to 100% EtOAc in isohexane to afford the final title compound.[7]

Standard Analytical Characterization

The characterization of this compound and its derivatives relies on standard analytical techniques to confirm structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectra are typically acquired in a deuterated solvent like CDCl₃, with chemical shifts referenced to the residual solvent signal.[9]

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC/MS) is employed to confirm the molecular weight and purity of the synthesized compounds.[8] High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) can provide precise mass data to confirm the elemental composition.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.[8]

-

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the compound, providing further confirmation of its identity and purity.[8]

Visualized Workflows and Pathways

Diagrams are provided to illustrate a typical experimental workflow and the biological pathway relevant to the therapeutic applications of this compound's derivatives.

Caption: General workflow for chemical synthesis, purification, and analysis.

Caption: Simplified IgE-mediated allergic response signaling pathway.

References

- 2. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]

- 3. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 4. This compound | CAS 118430-74-3 [matrix-fine-chemicals.com]

- 5. 118430-74-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound, CAS No. 118430-74-3 - iChemical [ichemical.com]

- 7. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]

- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" molecular structure

An In-Depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who are interested in the synthesis, characterization, and biological evaluation of pyrazole derivatives.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound. Its structure features a five-membered pyrazole ring, which is substituted with a cyclopropyl group at the C3 position, a methyl group on the N1 nitrogen, and an amine group at the C5 position. This unique combination of functional groups makes it a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.[]

Chemical Identifiers

All quantitative data for the compound's identification are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 118430-74-3 | [] |

| Molecular Formula | C₇H₁₁N₃ | [] |

| Molecular Weight | 137.18 g/mol | [] |

| Canonical SMILES | CN1C(=CC(=N1)C2CC2)N | [2] |

| InChI | InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | [2] |

| InChIKey | YWHWPIRLFHZSFS-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The known physical and chemical properties of the compound are presented below.

| Property | Value | Reference |

| Melting Point | 123-126 °C | [2] |

| Boiling Point | 299.2 °C at 760 mmHg | [2] |

| Density | 1.37 g/cm³ | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a general synthetic strategy for this class of compounds can be outlined. The synthesis of 5-aminopyrazoles typically involves the condensation reaction between a hydrazine derivative and a precursor containing a β-keto nitrile or a related 1,3-dielectrophilic species.

For instance, a common route involves the reaction of methylhydrazine with a cyclopropyl-substituted β-ketonitrile. The reaction proceeds via cyclization to form the pyrazole ring. The regioselectivity of the N-methylation depends on the reaction conditions and the specific precursors used.

Upon successful synthesis, the compound's structure and purity would be confirmed using standard analytical techniques. While specific spectral data for this molecule is not publicly available, characterization of its derivatives has been performed using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the presence and connectivity of the cyclopropyl, methyl, and amine groups.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N/C=C stretches of the pyrazole ring.[3]

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.[3]

Biological Activity and Potential Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[4] While this compound itself has not been extensively studied, its derivatives have shown significant promise, particularly as antiproliferative agents.

Antiproliferative and Anticancer Activity

Research has shown that derivatives of 3-cyclopropyl-1H-pyrazol-5-amine possess potent antiproliferative effects. A study involving novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated growth inhibitory effects against the MCF-7 human breast cancer cell line.[3] The anticancer efficiency of pyrazole derivatives is often linked to their ability to inhibit key cellular targets like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death).

Experimental Protocols

For researchers aiming to evaluate the biological activity of this compound or its derivatives, a standardized protocol for assessing cytotoxicity and antiproliferative effects is essential. The MTT assay is a widely used colorimetric method for this purpose.[3][6]

Protocol: MTT Assay for Antiproliferative Activity on MCF-7 Cells

This protocol describes the methodology to determine the in vitro antiproliferative effect of a test compound on the MCF-7 human breast cancer cell line.

1. Materials and Reagents:

-

MCF-7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[4]

-

DMSO (cell culture grade).

-

Phosphate-Buffered Saline (PBS), sterile.

-

96-well sterile microplates.

2. Cell Seeding and Treatment:

-

Culture MCF-7 cells in a T-75 flask until they reach 80-90% confluency.

-

Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

-

Resuspend the cells in fresh medium and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium from the stock solution. Final concentrations may range from 1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).

-

Incubate the plate for an additional 48 hours under the same conditions.[5]

3. MTT Assay Procedure:

-

After the 48-hour incubation period, add 10 µL of the MTT solution to each well.[7]

-

Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][7]

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently agitate the plate for 5-10 minutes on a shaker to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[6][7]

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100

-

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using GraphPad Prism software).

References

- 2. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 6. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

Spectroscopic and Physicochemical Profile of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is presented in the table below, based on information from chemical suppliers.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol [] |

| Melting Point | 123-126 °C[] |

| Boiling Point | 299.2 °C at 760 mmHg[] |

| Density | 1.37 g/cm³[] |

Spectroscopic Data of Analogous Compounds

To facilitate the identification and characterization of this compound, spectroscopic data from structurally similar compounds are provided as a reference.

Mass Spectrometry Data of 3-cyclopropyl-1H-pyrazol-5-amine

The mass spectrometry data for the unmethylated analog, 3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9), can offer insights into the expected fragmentation patterns. The primary difference would be the absence of the N-methyl group.

| Compound | Molecular Formula | Molecular Weight | Key Feature |

| 3-cyclopropyl-1H-pyrazol-5-amine | C₆H₉N₃ | 123.16 g/mol [2] | Lacks the N-methyl group present in the target compound. |

Predicted Mass Spectrometry Data for 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Predicted collision cross-section data for a related isomer provides further comparative information.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 138.10257 | 129.7 |

| [M+Na]⁺ | 160.08451 | 140.5 |

| [M]⁺ | 137.09474 | 129.0 |

Data from PubChemLite for 3-(2-methylcyclopropyl)-1h-pyrazol-5-amine.[3]

NMR Data of a Structurally Related Pyrazole

The following table presents ¹H and ¹³C NMR data for N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, highlighting the chemical shifts for the N-methyl pyrazole core which are expected to be in a similar range for the target compound.[4][5]

| Nucleus | Functional Group | Chemical Shift (δ) in ppm |

| ¹H NMR | N-CH₃ | 3.40 (s, 3H) |

| Pyrazole H-4 | 5.74 (s, 1H) | |

| ¹³C NMR | N-CH₃ | 35.6 |

| Pyrazole C-4 | 103.7 | |

| Pyrazole C-5 | 130.9 | |

| Pyrazole C-3 | 160.9 |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz for ¹H, 100 MHz for ¹³C.[4][5]

Experimental Protocols

For researchers planning to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Referencing : Use tetramethylsilane (TMS) as an internal standard (0 ppm) or reference to the residual solvent peak.

-

Data Acquisition : Utilize a 400 MHz or higher field spectrometer to acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.[4]

Mass Spectrometry (LC/MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Chromatography : Inject the sample into a liquid chromatography system (e.g., UPLC Acquity Hclass) for separation.[6]

-

Ionization : Use an electrospray ionization (ESI) source in positive ion mode.[4][6]

-

Mass Analysis : Acquire mass spectra using a mass analyzer such as a Time-of-Flight (TOF) detector, scanning a suitable m/z range (e.g., 50-1000).[6]

Experimental and Data Analysis Workflow

The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: A generalized workflow for chemical synthesis and spectroscopic characterization.

References

- 2. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(2-methylcyclopropyl)-1h-pyrazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]

"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives

Introduction

The compound this compound is a heterocyclic amine that serves as a crucial structural scaffold in modern medicinal chemistry.[1][2][] While the molecule itself is not typically the primary bioactive agent, its unique three-dimensional structure, featuring a cyclopropyl group, makes it an ideal starting point for the synthesis of highly potent and selective modulators of key biological targets.[2][4] This guide focuses on the mechanism of action of therapeutic candidates derived from this pyrazole core, with a primary emphasis on their roles as kinase inhibitors in oncology and inflammatory diseases. Pyrazole-containing compounds have been successfully developed as inhibitors for a range of kinases, including BRAFV600E, BTK, and PIM-1.[5]

Primary Molecular Targets & Therapeutic Rationale

Derivatives of the this compound scaffold have been instrumental in the development of inhibitors for several critical protein kinase families.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine-threonine kinase that functions as an essential upstream transducer in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[6] These pathways are central to the innate immune system. Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[7] Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases, as well as certain cancers like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[7] Inhibiting IRAK4 is an attractive therapeutic strategy to block these pathological inflammatory responses.[6][8]

Pim Kinases (Pim-1, Pim-2, Pim-3)

The Pim kinases are a family of constitutively active serine-threonine kinases that act as proto-oncogenes.[9][10][11] They play a significant role in cell survival, proliferation, and resistance to apoptosis by phosphorylating downstream targets, including the pro-apoptotic protein Bad. Molecules containing a pyrazole moiety have been shown to exhibit potent activity against Pim kinases, leading to the inhibition of cellular Bad phosphorylation and demonstrating antiproliferative effects in various cancer cell lines.[9][10][12]

Signaling Pathways and Mechanism of Inhibition

IRAK4 Signaling Pathway

The mechanism of IRAK4 inhibition involves blocking the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling molecules. This effectively halts the inflammatory cascade initiated by TLR and IL-1R activation.

Caption: IRAK4 signaling pathway and point of inhibition.

More advanced therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), utilize the pyrazole scaffold to not only inhibit but also induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and non-kinase scaffolding functions.[7] This can lead to a more profound and durable blockade of the signaling pathway.[7]

Quantitative Data on Pyrazole-Based Inhibitors

The following tables summarize the inhibitory activities of representative compounds synthesized using a pyrazole scaffold. It is important to note that the specific substitutions on the core structure dictate the potency and selectivity.

Table 1: IRAK4 Inhibitor Activity

| Compound ID | Target | Assay Type | IC50 | Cell-based Activity | Reference |

|---|---|---|---|---|---|

| Compound 1 | IRAK4 | Biochemical | >100-fold selective | N/A | [6] |

| BAY1834845 | IRAK4 | Biochemical | 212 nM | 2.3 µM (TNF-α release) |

| PROTAC (Cpd 9) | IRAK4 Degradation | Cell Proliferation | 4.6 µM (OCI-LY10) | N/A |[7] |

Table 2: PIM Kinase Inhibitor Activity

| Compound Scaffold | Target | Assay Type | Activity | Reference |

|---|---|---|---|---|

| 1,6-dihydropyrazolo [4,3-c]carbazoles | Pim-1, Pim-2, Pim-3 | Kinase Inhibition | Potent inhibition | [12] |

| Pyrazolo[1,5-a]pyrimidine | Pim-1, Flt-3 | Kinase Inhibition | Strong inhibition |[12] |

Experimental Protocols

Protocol 1: IRAK4 Biochemical Kinase Assay

This protocol outlines a typical method for determining the in vitro potency (IC50) of an inhibitor against the isolated IRAK4 enzyme.

-

Reagents & Materials: Recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (pyrazole derivative), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the IRAK4 enzyme in the assay buffer for 15-30 minutes at room temperature.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration is often set near its Km value to ensure competitive inhibition can be accurately measured.

-

The reaction is allowed to proceed for 1-2 hours at 30°C.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

Luminescence is read on a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Protocol 2: Cell-Based TNF-α Release Assay

This protocol describes a method to measure the functional effect of an IRAK4 inhibitor on inflammatory signaling in a relevant cell line.

-

Cell Line: THP-1 human monocytic cells.

-

Reagents & Materials: THP-1 cells, RPMI-1640 medium, FBS, Lipopolysaccharide (LPS) as a TLR4 agonist, test compound, and a human TNF-α ELISA kit.

-

Procedure:

-

THP-1 cells are seeded into 96-well plates and pre-treated with serial dilutions of the test compound for 1-2 hours.

-

The cells are then stimulated with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.

-

The plates are incubated for 18-24 hours to allow for cytokine production and release.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of TNF-α release compared to vehicle-treated, LPS-stimulated cells.

General Synthetic Workflow

The this compound core is typically functionalized through reactions targeting the amino group, such as nucleophilic substitution or amidation, to build the final, more complex inhibitor.

Caption: General workflow for inhibitor synthesis.

Conclusion

The this compound scaffold is a validated and versatile building block for the creation of potent kinase inhibitors. Its derivatives primarily function by competitively inhibiting the ATP-binding site of key kinases such as IRAK4 and Pim, leading to the disruption of signaling pathways crucial for inflammation and cancer cell survival. The continued exploration of this chemical space, including its application in novel modalities like PROTACs, promises to deliver next-generation therapeutics for a range of difficult-to-treat diseases.

References

- 1. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]

- 2. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Core Scaffold for Potent Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine has emerged as a critical building block in the synthesis of potent inhibitors targeting key proteins in cellular signaling pathways. This technical guide provides a comprehensive overview of the biological activity of molecules derived from this pyrazole core, with a particular focus on its role in the development of a highly potent Bromodomain and Extra-Terminal (BET) bromodomain inhibitor.

Core Biological Activity: A Scaffold for Potent BET Bromodomain Inhibition

While direct biological activity data for this compound is limited in publicly available literature, its significance is highlighted by its incorporation into the potent and selective BET bromodomain inhibitor, CF53. The following sections detail the biological activity of CF53, a derivative synthesized from the title compound, to illustrate the therapeutic potential conferred by this pyrazole core.

Quantitative Biological Data for CF53

The inhibitory activity of CF53, a molecule containing the this compound core, was evaluated against various biological targets. The quantitative data from these assessments are summarized below.

| Target Protein | Assay Type | Metric | Value | Reference |

| BRD4 BD1 | Binding Assay | Ki | < 1 nM | [1][2] |

| PLK4 | Kinase Activity Assay | IC50 | 3.9 µM | [1] |

Table 1: Inhibitory Activity of CF53

Mechanism of Action: Targeting BET Bromodomains

BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription. Their aberrant activity is implicated in various diseases, including cancer. CF53, incorporating the this compound moiety, exerts its biological effect by binding with high affinity to the acetyl-lysine binding pocket of BET bromodomains, particularly BRD4. This interaction prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as MYC. The cyclopropyl group of the pyrazole core projects into the hydrophobic WPF pocket of the bromodomain, a key interaction that contributes to the high binding affinity.[1][2]

Caption: Signaling pathway of BET protein inhibition by CF53.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of the bioactive compound CF53, utilizing this compound as a key reactant.

Synthesis of N-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (CF53)

Reactants:

Procedure:

-

The substrates, intermediate S13 and this compound, were reacted.[1][2]

-

The resulting product was purified using High-Performance Liquid Chromatography (HPLC).[1][2]

-

The final product, CF53, was isolated as the trifluoroacetate salt (53 mg).[1][2]

Caption: Experimental workflow for the synthesis of CF53.

Structure-Activity Relationship (SAR)

The development of CF53 involved the exploration of various substituents on the pyrazole ring, providing valuable insights into the structure-activity relationship. The replacement of the methyl group at the 3-position of the pyrazole with a cyclopropyl group in a related series of compounds resulted in a significant increase in binding affinity to BRD4 BD1.[1][2] This highlights the critical contribution of the cyclopropyl moiety to the potent biological activity of the final inhibitor.

Conclusion

This compound serves as a vital structural component in the design and synthesis of potent bioactive molecules. Its incorporation into the BET bromodomain inhibitor CF53 demonstrates its ability to impart high binding affinity and desirable pharmacological properties. The structure-activity relationship studies underscore the importance of the cyclopropyl group for optimal interaction with the target protein. Further exploration of this pyrazole core in medicinal chemistry endeavors holds significant promise for the development of novel therapeutics for cancer and other diseases driven by epigenetic dysregulation.

References

Potential Therapeutic Targets of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of the pyrazole scaffold, with a specific focus on areas suggested by the activity of compounds structurally related to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Direct therapeutic targets and detailed biological activity for this compound are not extensively documented in publicly available scientific literature. The information presented herein is intended for research, scientific, and drug development professionals and is based on the analysis of analogous compounds.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole family.[1] Pyrazoles are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[2][3] The structural features of this compound, including the cyclopropyl and methyl substitutions, suggest its potential as a bioactive molecule, possibly acting as an enzyme inhibitor.[1] While specific targets for this compound are yet to be elucidated, research on structurally similar pyrazole derivatives points towards potential therapeutic applications in oncology and inflammatory diseases.

Potential Therapeutic Areas and Targets Based on Analogous Compounds

Research into pyrazole derivatives has revealed significant potential in several key therapeutic areas. The following sections summarize the findings for compounds with similar structural motifs to this compound.

Anticancer Activity

A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cell lines.[4] This suggests that the 3-cyclopropyl-1H-pyrazol-5-amine core could serve as a scaffold for the development of new antineoplastic agents.[4] The exact molecular targets for these derivatives were not identified in the study, but their antiproliferative effects indicate potential interference with key pathways in cancer cell growth and survival.

Table 1: Antiproliferative Activity of a Related Pyrazole Derivative

| Compound Class | Cell Line | Activity | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Growth inhibitory effects | [4] |

Anti-inflammatory and Anti-allergic Activity

A pyrazole-benzimidazole derivative, AT9283, has been shown to inhibit Spleen Tyrosine Kinase (Syk) in mast cells. Syk is a crucial mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI), which plays a central role in allergic responses. Inhibition of Syk suppresses mast cell degranulation and the release of inflammatory mediators. Although AT9283 is structurally distinct from this compound, this finding highlights the potential for pyrazole-containing compounds to target kinases involved in inflammatory and allergic pathways.

Signaling Pathways

Based on the activities of related compounds, two key signaling pathways emerge as potential areas of interest for the therapeutic application of this compound derivatives.

Syk Signaling Pathway in Mast Cells

The aggregation of FcεRI by antigen-IgE complexes on the surface of mast cells initiates a signaling cascade that is critically dependent on the activation of Syk. This pathway ultimately leads to the release of histamine, cytokines, and other inflammatory mediators.

Adenylyl Cyclase 1 (AC1) Signaling in Inflammatory Pain

Studies on pyrazolo-pyrimidinones have identified selective inhibition of Adenylyl Cyclase type 1 (AC1) as a mechanism for treating inflammatory pain. AC1 is a key enzyme in the central nervous system that produces cyclic AMP (cAMP) in response to calcium influx, contributing to central sensitization and pain perception.

Experimental Protocols

The following are generalized experimental protocols based on methodologies used to study the biological activities of related pyrazole derivatives.

Antiproliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay (for Syk Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents: Recombinant human Syk kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a kinase buffer.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compound is pre-incubated with the Syk enzyme in the kinase buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate (e.g., ELISA or Western blot).

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Potential Target Identification Strategies

Given the lack of identified targets for this compound, the following experimental workflows could be employed for target deconvolution.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, the broader family of pyrazole derivatives has demonstrated significant promise in oncology and inflammatory diseases. The structural characteristics of this compound suggest it is a viable candidate for further investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on the activities of analogous compounds, provide a solid foundation for future research aimed at elucidating the specific mechanism of action and therapeutic potential of this compound. Future studies employing robust target identification methodologies will be crucial in unlocking the full therapeutic value of this and related pyrazole compounds.

References

- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 2. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (EVT-1812007) | 1187027-13-9 [evitachem.com]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antimicrobial activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the pyrazole scaffold.

Core Synthesis Strategies

The synthesis of this compound and its analogs generally revolves around the construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[1][2]

A key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be synthesized through a multi-step process. This involves the initial reaction of 1-(4-methoxybenzyl)-2-methylhydrazine salt with 3-cyclopropyl-3-oxopropanenitrile in the presence of a base like sodium ethoxide.[3] Subsequent derivatization of the 5-amino group can be achieved through nucleophilic substitution reactions with various acid chlorides to yield a library of N-acylated analogs.[3]

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives[3]

Step 1: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (Key Intermediate)

-

A mixture of 1-(4-methoxybenzyl)-2-methylhydrazine salt (1.0 g, 5.36 mmol) and 3-cyclopropyl-3-oxopropanenitrile (0.85 g, 5.36 mmol) is taken in ethanol.

-

Sodium ethoxide (1.09 g, 16.0 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 2–3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate.

-

The organic layer is collected, dried, and concentrated to yield the key intermediate.

Step 2: General Procedure for N-acylation

-

A solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane is cooled to 0–5 °C in an ice bath.

-

Triethylamine (3.0 eq) is added, and the mixture is stirred for 10 minutes.

-

The desired acid chloride (1.0 eq) is added, and the reaction is stirred at room temperature for 4–5 hours.

-

Reaction progress is monitored by TLC.

-

Once complete, water is added, and the product is extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield the final N-acylated derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound core have demonstrated promising biological activities, primarily in the areas of cancer and infectious diseases.

Antiproliferative Activity

Several pyrazole derivatives have been investigated for their potential as anticancer agents.[4][5] One of the proposed mechanisms for their antiproliferative effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

The table below summarizes the in vitro antiproliferative activity of various pyrazole derivatives against different cancer cell lines.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | Fused pyrazole derivative | HEPG2 | 0.31 | [4] |

| Derivative 2 | Fused pyrazole derivative | HEPG2 | 0.22 (VEGFR-2) | [4] |

| Derivative 3 | Pyrazole derivative | HepG2 | 2.52 | [3] |

| Derivative 4 | Pyrazole derivative | HepG2 | 0.2 (VEGFR-2) | [3] |

| Derivative 5 | Pyrazolopyridine derivative | HCT-116 | 3.3 | [6] |

| Derivative 6 | Pyrazolopyridine derivative | - | 0.102 (VEGFR-2) | [6] |

Experimental Protocol: MTT Assay for Antiproliferative Activity [5]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties.[3] A potential target for the antibacterial action of these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[7]

The antimicrobial activity of a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives was evaluated using the cup-borer method, and the results are presented below as zones of inhibition.

| Compound ID | R Group (on benzoyl chloride) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |

| 9a | 4-OCH₃ | 14 | 12 | [3] |

| 9b | 4-CH₃ | 13 | 11 | [3] |

| 9c | 4-C(CH₃)₃ | 15 | 13 | [3] |

| 9d | 2,4-di-Cl | 18 | 16 | [3] |

| 9e | 4-Cl | 16 | 14 | [3] |

| 9f | 3-Br | 17 | 15 | [3] |

| 9g | 2,4-di-F | 19 | 17 | [3] |

| 9h | H | 12 | 10 | [3] |

| Streptomycin | - | 22 | 20 | [3] |

The minimum inhibitory concentrations (MICs) for a library of 5-amino functionalized pyrazoles were also determined.

| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | Reference |

| 3c | 5-aminopyrazole derivative | 32-64 | [2] |

| 4b | 5-aminopyrazole derivative | 32-64 | [2] |

Experimental Protocol: Cup-Borer Method for Antimicrobial Screening [3]

-

Media Preparation: Nutrient agar is prepared and sterilized.

-

Inoculation: The sterile agar is inoculated with the test microorganism.

-

Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

-

Well Creation: Wells or "cups" of a standard diameter are cut into the agar.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs. The demonstrated antiproliferative and antimicrobial activities, potentially mediated through the inhibition of key enzymes like VEGFR-2 and DNA gyrase, highlight the therapeutic potential of this compound class. Further optimization of the substitution pattern on the pyrazole ring and its appendages is a promising strategy for enhancing potency and selectivity, paving the way for the discovery of new drug candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its Derivatives in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives have emerged as a promising class of molecules in the realm of oncology. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, biological evaluation, and mechanistic insights into this important chemical series. Particular attention is given to its derivatives' antiproliferative and pro-apoptotic effects on cancer cell lines.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the core intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, is a key step in the development of more complex derivatives. The general synthetic route involves a cyclization reaction. Subsequently, a series of novel benzamide derivatives can be synthesized via a nucleophilic substitution reaction.[1]

A general procedure for the synthesis of these derivatives involves dissolving 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine in a suitable dry solvent, such as dichloromethane, and cooling the mixture in an ice bath. Triethylamine is then added, followed by the dropwise addition of various acid chlorides. The reaction is typically stirred at room temperature for several hours. After completion, the product is extracted and purified, often by column chromatography.

In Vitro Antiproliferative and Apoptotic Activity

Derivatives of the this compound scaffold have been evaluated for their antiproliferative activity against various cancer cell lines, most notably the human breast adenocarcinoma cell line (MCF-7) and the African green monkey kidney normal cell line (VERO).[1] The cytotoxic effects of these compounds are typically assessed using a battery of in vitro assays.

Unfortunately, the specific IC50 values for the 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives from the key study by S. A. Khan et al. (2011) are not available in the publicly accessible literature. However, the study did indicate that some of the synthesized compounds exhibited "interesting growth inhibitory effects against cell lines."[1] To provide a comparative context, the table below summarizes the antiproliferative activities of other structurally related pyrazole derivatives against the MCF-7 cell line, as reported in various studies.

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative | MCF-7 | 8.03 | [3] |

| Compound 8b | 4-arylazo-3,5-diamino-1H-pyrazole derivative | MCF-7 | 3.0 | [4] |

| Compound 8f | 4-arylazo-3,5-diamino-1H-pyrazole derivative | MCF-7 | 4.0 | [4] |

| Compound 6c | N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivative | MCF-7 | 19.13 | [5] |

| Compound 8l | (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide | MCF-7 | 2.23 | [6] |

Mechanism of Action and Signaling Pathways

The anticancer activity of aminopyrazole derivatives is often attributed to their ability to induce apoptosis and inhibit key regulators of the cell cycle.[7][8] Several studies on related pyrazole compounds suggest that they can act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[3][9][10] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[10]

The proposed mechanism of action for many pyrazole derivatives involves the induction of the intrinsic apoptotic pathway. This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[8] Furthermore, some pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS), which can also trigger apoptosis.[7][12]

Based on the available literature for related aminopyrazole compounds, a generalized signaling pathway for their pro-apoptotic activity in cancer cells can be proposed.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the antiproliferative and apoptotic effects of this compound derivatives.

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives (General Protocol)

Cell Viability and Proliferation Assays

This assay is used to differentiate viable from non-viable cells.

-

Cell Preparation: Harvest cells and resuspend in phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: Mix one part of 0.4% trypan blue solution with one part of the cell suspension.

-

Incubation: Allow the mixture to incubate at room temperature for approximately 3 minutes.

-

Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculation: Percent viability is calculated as: (Number of viable cells / Total number of cells) x 100.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Culture cells in the presence of the test compounds for a desired period.

-

Radiolabeling: Add [³H] thymidine to the cell cultures and incubate to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto glass fiber filters.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

Apoptosis Detection

This assay detects one of the hallmarks of apoptosis, the cleavage of DNA into fragments of 180-200 base pairs.

-

Cell Lysis: Lyse the treated and untreated cells using a lysis buffer.

-

DNA Extraction: Extract the DNA from the cell lysates, often using phenol-chloroform extraction followed by ethanol precipitation.

-

RNase and Proteinase K Treatment: Treat the DNA samples with RNase and Proteinase K to remove RNA and protein contamination.

-

Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. The available literature strongly suggests that these compounds exert their antiproliferative effects through the induction of apoptosis, potentially via the inhibition of key cell cycle regulators like CDK2 and modulation of the intrinsic apoptotic pathway. While specific quantitative data for some derivatives remains elusive in the public domain, the collective evidence from related compounds underscores the therapeutic potential of this chemical class. Further research, including the elucidation of specific molecular targets and in vivo efficacy studies, is warranted to fully realize the promise of these compounds in cancer therapy.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

Methodological & Application

Synthesis Protocol for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Detailed Application Note for Researchers

Abstract

This document provides a comprehensive protocol for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient cyclocondensation reaction between 3-cyclopropyl-3-oxopropanenitrile and methylhydrazine. This application note includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the synthesis workflow, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction